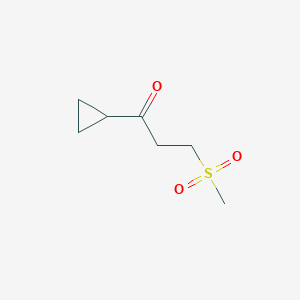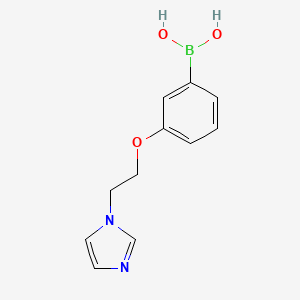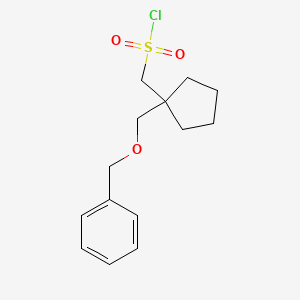![molecular formula C9H11N3O B13473998 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol](/img/structure/B13473998.png)
2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol typically involves a two-step process starting from the appropriate methyl ketone. The first step involves the formation of the pyrazole ring, followed by the construction of the pyrimidine ring. Common solvents used in these reactions include acid and ethanol, while catalysts such as sodium ethoxide and amine-based bases are often employed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic strategies used in laboratory settings can be scaled up for industrial applications, utilizing conventional heating conditions to obtain large quantities of the starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles like trimethylsilyl cyanide (TMSCN) under basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and molecular targets . Additionally, this compound has applications in material science, particularly in the development of fluorescent probes and sensors .
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as discoidin domain receptor 1 (DDR1), which plays a role in cancer cell proliferation and survival . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol include other pyrazolo[1,5-a]pyrimidines, such as 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides and 1-{7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials .
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C9H11N3O/c1-7-4-9-10-5-8(2-3-13)6-12(9)11-7/h4-6,13H,2-3H2,1H3 |
Clave InChI |
BFONPWVRZYAHNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C=C(C=NC2=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13473920.png)
![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473926.png)

![6-Thiaspiro[3.4]octan-8-one](/img/structure/B13473940.png)




![Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride](/img/structure/B13473973.png)



![[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride](/img/structure/B13474000.png)

